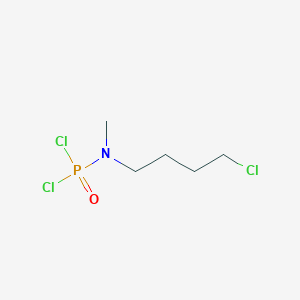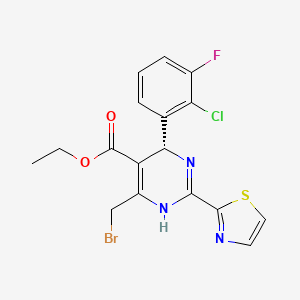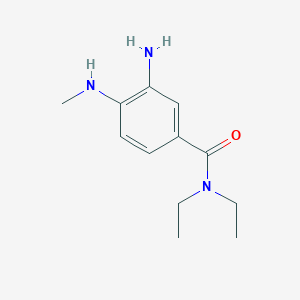
Phenylmercuritriethanolammonium lactate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Phenylmercuritriethanolammonium lactate is a complex chemical compound that combines the properties of an amino alcohol, a hydroxy acid, and an organomercury compound. This unique combination of functional groups makes it a compound of interest in various fields of scientific research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[Bis(2-hydroxyethyl)amino]ethanol typically involves the reaction of ethylene oxide with ammonia, followed by the addition of ethylene glycol. The reaction conditions include maintaining a controlled temperature and pressure to ensure the desired product is formed. The resulting compound is then reacted with lactic acid to form the 2-hydroxypropanoate ester. Finally, phenylmercury acetate is introduced to form the phenylmercury(1+) complex.
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis using similar reaction pathways but optimized for efficiency and yield. The process includes continuous monitoring of reaction parameters and the use of catalysts to enhance reaction rates. The final product is purified using techniques such as distillation and crystallization to ensure high purity.
Chemical Reactions Analysis
Types of Reactions
Phenylmercuritriethanolammonium lactate undergoes various chemical reactions, including:
Oxidation: The amino alcohol group can be oxidized to form corresponding aldehydes or ketones.
Reduction: The phenylmercury group can be reduced to form elemental mercury and phenyl groups.
Substitution: The hydroxy groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles like halides and amines are commonly used in substitution reactions.
Major Products
Oxidation: Produces aldehydes or ketones.
Reduction: Produces elemental mercury and phenyl groups.
Substitution: Produces substituted amino alcohols and esters.
Scientific Research Applications
Phenylmercuritriethanolammonium lactate has diverse applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and catalysis.
Biology: Studied for its potential effects on cellular processes and enzyme activity.
Medicine: Investigated for its antimicrobial properties and potential use in pharmaceuticals.
Industry: Used in the production of specialty chemicals and as a stabilizer in various formulations.
Mechanism of Action
The compound exerts its effects through multiple pathways:
Molecular Targets: The amino alcohol group interacts with enzymes and proteins, affecting their activity.
Pathways Involved: The hydroxypropanoate group participates in metabolic pathways, influencing cellular energy production. The phenylmercury group interacts with thiol groups in proteins, leading to potential antimicrobial effects.
Comparison with Similar Compounds
Similar Compounds
Triethanolamine: Similar in structure but lacks the hydroxypropanoate and phenylmercury groups.
Phenylmercury Acetate: Contains the phenylmercury group but lacks the amino alcohol and hydroxypropanoate groups.
Lactic Acid: Contains the hydroxypropanoate group but lacks the amino alcohol and phenylmercury groups.
Uniqueness
Phenylmercuritriethanolammonium lactate is unique due to its combination of functional groups, which imparts a wide range of chemical reactivity and potential applications. The presence of the phenylmercury group also adds antimicrobial properties, making it distinct from other similar compounds.
Properties
CAS No. |
23319-66-6 |
|---|---|
Molecular Formula |
C15H25HgNO6 |
Molecular Weight |
515.95 g/mol |
IUPAC Name |
2-[bis(2-hydroxyethyl)amino]ethanol;2-hydroxypropanoate;phenylmercury(1+) |
InChI |
InChI=1S/C6H15NO3.C6H5.C3H6O3.Hg/c8-4-1-7(2-5-9)3-6-10;1-2-4-6-5-3-1;1-2(4)3(5)6;/h8-10H,1-6H2;1-5H;2,4H,1H3,(H,5,6);/q;;;+1/p-1 |
InChI Key |
BKILWHYRLBCASZ-UHFFFAOYSA-M |
Canonical SMILES |
CC(C(=O)[O-])O.C1=CC=C(C=C1)[Hg+].C(CO)N(CCO)CCO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![7-Phenyl-4,5-dihydrothieno[2,3-c]pyridine](/img/structure/B8297326.png)













